2-Amino-1-(3,4-dimethylphenyl)ethanol
Overview
Description
2-Amino-1-(3,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring that is substituted with two methyl groups at the 3 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of 3,4-dimethylphenyl nitroethanol. This can be achieved using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron or tin chloride.
Amination of Alcohols: Another method involves the amination of 3,4-dimethylphenyl ethylene glycol. This reaction typically requires the use of ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through optimized versions of the above methods, with a focus on maximizing yield and purity while minimizing environmental impact. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to produce amines or alcohols, depending on the specific conditions and reagents used.
Substitution Reactions: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives. Typical reagents include halogens (e.g., bromine) and nitration agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst, iron (Fe) or tin chloride (SnCl2).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst, nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form 2-amino-1-(3,4-dimethylphenyl)ethanal or 2-amino-1-(3,4-dimethylphenyl)ethanone.
Reduction Products: Further reduction can yield 2-amino-1-(3,4-dimethylphenyl)ethane or this compound.
Substitution Products: Various halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-Amino-1-(3,4-dimethylphenyl)ethanol has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-(3,4-dimethylphenyl)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparison with Similar Compounds
2-Amino-1-(2,3-dimethylphenyl)ethanol: Similar structure but with different positions of the methyl groups on the benzene ring.
2-Amino-1-(3,5-dimethylphenyl)ethanol: Another positional isomer with methyl groups at the 3 and 5 positions.
2-Amino-1-(4-methylphenyl)ethanol: A compound with a single methyl group on the benzene ring.
Uniqueness: 2-Amino-1-(3,4-dimethylphenyl)ethanol is unique due to its specific arrangement of functional groups and substituents, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological effects compared to its analogs.
Properties
IUPAC Name |
2-amino-1-(3,4-dimethylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOAGCXZPJZHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656341 | |
Record name | 2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786600-48-4 | |
Record name | 2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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